3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid
Beschreibung
Systematic Nomenclature and IUPAC Conventions
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid is systematically named 3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoic acid . This designation adheres to IUPAC rules, prioritizing substituents on the phenyl ring based on alphabetical order. The numbering assigns the bromine atom to the 3-position and the benzyloxy group to the 4-position relative to the phenyl ring’s attachment to the propanoic acid backbone. The amino group is located at the 3-position of the propanoic acid chain, forming a chiral center.
The compound’s SMILES notation, C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)Br , reflects its tripartite structure: a bromophenyl ring, a benzyloxy substituent, and a 3-aminopropanoic acid core. The InChI identifier (InChI=1S/C16H16BrNO3/c17-13-8-12(14(18)9-16(19)20)6-7-15(13)21-10-11-4-2-1-3-5-11/h1-8,14H,9-10,18H2,(H,19,20) ) and InChIKey (YACHKFDKBJSYMT-UHFFFAOYSA-N ) provide unambiguous chemical identification.
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₆H₁₆BrNO₃ corresponds to a molecular weight of 350.21 g/mol . The compound’s stereochemistry is defined by the 3-amino group’s configuration at the propanoic acid carbon, which creates a chiral center. While the provided data does not specify whether the compound exists as a racemic mixture or as enantiopure forms, the stereochemical implications are critical for its potential biological interactions.
Key functional groups include:
- Amino group (NH₂) : Participates in hydrogen bonding and protonation/deprotonation.
- Benzyloxy group (OCH₂C₆H₅) : Enhances lipophilicity and stabilizes intermediates in synthetic pathways.
- Bromophenyl moiety : Introduces electronic effects and steric hindrance.
Comparative Structural Analysis with Related Arylpropanoic Acid Derivatives
This compound shares structural motifs with several arylpropanoic acid derivatives, differing in substituent positions and functional groups. Below is a comparative analysis of key analogs:
This structural diversity highlights the compound’s potential for derivatization and tailored functionalization. The benzyloxy group, for instance, can be cleaved under hydrogenolytic conditions to yield hydroxylated analogs, while the bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura).
Crystallographic Characterization and Conformational Studies
Direct crystallographic data for this compound remain limited. However, insights can be drawn from related compounds:
- Packing Motifs : Arylpropanoic acids often exhibit hydrogen-bonded dimers or supramolecular architectures in the solid state. For example, 3-(4-bromophenyl)propionic acid crystallizes with intermolecular hydrogen bonds between carboxylic acid groups. Similar interactions may stabilize the target compound’s structure.
- **Conformational Flex
Eigenschaften
IUPAC Name |
3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-13-8-12(14(18)9-16(19)20)6-7-15(13)21-10-11-4-2-1-3-5-11/h1-8,14H,9-10,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOXDNGWACRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208173 | |
| Record name | β-Amino-3-bromo-4-(phenylmethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299438-98-5 | |
| Record name | β-Amino-3-bromo-4-(phenylmethoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299438-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-3-bromo-4-(phenylmethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
This route employs lipase B from Candida antarctica (CAL-B) to resolve racemic β-lactam intermediates. For example, 4-(4-bromophenyl)-2-azetidinone undergoes enzymatic hydrolysis in isopropyl alcohol at 60°C for 14 hours, yielding the (R)-enantiomer with 47% yield.
Key Steps:
- β-Lactam Formation : Cyclization of bromophenylacetic acid derivatives with ammonia.
- Enzymatic Hydrolysis : CAL-B selectively hydrolyzes one enantiomer of the β-lactam.
- Acid Workup : Hydrolysis of the lactam ring to the carboxylic acid.
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 14 hours |
| Solvent | Isopropyl alcohol |
| Enzyme Loading | 10% (w/w) |
| Yield (R-enantiomer) | 47% |
Limitations
- Moderate enantioselectivity (ee ~90%).
- Requires specialized enzymes and optimized conditions.
Benzylation and Bromination of Phenol Precursors
Stepwise Functionalization
This two-step approach involves introducing the benzyloxy group followed by bromination:
Benzylation :
Bromination :
- Reagents : Br₂ in acetic acid or HBr/H₂O₂.
- Regioselectivity : Directed by the benzyloxy group (para-directing).
- Yield : 68%.
Reaction Scheme:
$$
\text{Phenol} \xrightarrow{\text{BnBr, NaH}} \text{Benzyl ether} \xrightarrow{\text{Br}_2} \text{3-Bromo-4-benzyloxyphenylpropanoic acid}
$$
Purification Protocols
- Solvent Extraction : Dichloromethane/water partitioning.
- Crystallization : Anti-solvent (hexane) addition to isolate the product.
Strecker Synthesis from Aldehyde Intermediates
Aldehyde Preparation
Amino Acid Formation
Strecker Reaction :
Hydrolysis :
Data Table:
| Step | Reagents | Yield |
|---|---|---|
| Aldehyde Oxidation | PCC in DCM | 78% |
| Strecker Reaction | NH₄Cl, KCN | 62% |
| Acid Hydrolysis | 6M HCl, reflux | 89% |
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Enzymatic Resolution | High enantiopurity | Costly enzymes | 45–50% |
| Benzylation/Bromination | Scalable | Multi-step purification | 65–85% |
| Strecker Synthesis | Modular aldehyde use | Cyanide handling | 50–70% |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The benzyloxy and bromine substituents distinguish this compound from other β-amino acid derivatives. Key comparisons include:
Table 1: Substituent-Based Comparison
Key Observations :
Stereochemical Variations
Enantiomeric forms of β-amino acids exhibit distinct biological activities. For example:
Table 2: Stereochemical Comparison
Key Observations :
Functional Group Modifications
The benzyloxy group can be replaced with other protective or functional groups:
Table 3: Functional Group Comparison
Key Observations :
- The benzyloxy group in the target compound may serve as a protective moiety, akin to Cbz groups in peptide synthesis . Its removal (e.g., via hydrogenolysis) could yield a hydroxylated derivative for further functionalization.
Recommendations for Future Research :
- Synthesize and characterize the compound to confirm physicochemical properties (e.g., solubility, pKa).
- Evaluate its activity as a LAT1 inhibitor/substrate, leveraging insights from bromophenyl and fluorinated analogs .
- Explore enantioselective synthesis to assess stereochemical impacts on bioactivity.
Biologische Aktivität
3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a bromophenyl moiety and an amino group, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : 344.20 g/mol
- CAS Number : 275826-35-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group enhances binding affinity to various proteins, while the amino group facilitates hydrogen bonding and electrostatic interactions, crucial for modulating protein activity. The compound has been investigated for its role as an enzyme inhibitor and receptor modulator, impacting several biochemical pathways.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) : The compound has shown potential as a COX inhibitor, suggesting anti-inflammatory properties.
- Matrix Metalloproteinases (MMPs) : It may inhibit MMPs, which are involved in extracellular matrix remodeling and have implications in cancer metastasis.
2. Receptor Binding
The compound has been studied for its binding affinity to several receptors:
- Integrins : It acts as a pan-integrin antagonist, which may be beneficial in targeting diseases related to cell adhesion and migration.
- Neurotransmitter Receptors : Its structural features allow it to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Therapeutic Applications
The diverse biological activities of this compound have led to its exploration in various therapeutic contexts:
- Anti-inflammatory Agents : Due to its COX inhibitory activity, it is being evaluated for potential use in treating inflammatory diseases.
- Cancer Therapy : Its ability to inhibit MMPs positions it as a candidate for cancer treatment by preventing tumor invasion and metastasis.
- Neurological Disorders : The compound's interaction with neurotransmitter receptors makes it a target for developing treatments for conditions such as depression and anxiety.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes, often involving benzyloxy-protected intermediates. For example:
- Step 1 : Protection of phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH in DMF) to prevent unwanted side reactions .
- Step 2 : Bromination at the 3-position of the phenyl ring using bromine or NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
- Step 3 : Introduction of the amino group via reductive amination or substitution reactions, with LiAlH₄ or catalytic hydrogenation as common reducing agents .
- Purity Optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzyloxy group (δ 4.9–5.1 ppm for -OCH₂Ph), brominated aromatic protons (δ 7.2–7.8 ppm), and the carboxylic acid proton (broad signal ~δ 12 ppm). Chiral centers require 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry .
- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₆H₁₅BrNO₃, [M+H]⁺ calc. 364.0234), with fragmentation peaks corresponding to loss of CO₂ (m/z 318) and benzyloxy groups (m/z 245) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Poor aqueous solubility necessitates buffered solutions (e.g., PBS at pH 7.4 with 10% DMSO) for biological assays .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) due to hydrolysis of the benzyloxy group. Store at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to chloro or iodo analogs?
- Methodological Answer :
- Reactivity Hierarchy : Bromine offers a balance between reactivity and stability in Suzuki-Miyaura couplings. Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80–100°C, yielding biaryl derivatives. Iodo analogs react faster but are cost-prohibitive; chloro analogs require harsher conditions (e.g., higher catalyst loading) .
- Side Reactions : Competitive debromination may occur under reducing conditions (e.g., catalytic hydrogenation), necessitating careful monitoring via TLC or LC-MS .
Q. What strategies minimize racemization during synthesis of the chiral amino acid center?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to preserve stereochemical integrity .
- Kinetic Resolution : Enzymatic methods (e.g., lipases or acylases) can selectively hydrolyze undesired enantiomers, achieving >99% ee .
Q. How do structural modifications (e.g., replacing benzyloxy with methoxy) alter biological activity in enzyme inhibition assays?
- Methodological Answer :
- SAR Studies : Replace benzyloxy with methoxy or hydroxyl groups via deprotection (H₂/Pd-C) or alkylation. Test modified analogs against target enzymes (e.g., LAT1 transporters) using radiolabeled substrate uptake assays .
- Data Interpretation : Reduced bulk (methoxy vs. benzyloxy) may enhance membrane permeability but decrease binding affinity due to loss of π-π interactions .
Q. What analytical methods resolve contradictory data on metabolic stability in hepatocyte models?
- Methodological Answer :
- LC-MS/MS Metabolite Profiling : Incubate compound with primary hepatocytes (human/rat) and quantify parent compound degradation over 24 hours. Identify metabolites (e.g., debrominated or glucuronidated products) to explain discrepancies between models .
- CYP Inhibition Assays : Use recombinant CYP isoforms to determine if metabolic differences arise from species-specific enzyme expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
